molecular formula C10H9NO2 B2499662 4-Methoxy-1H-indole-5-carbaldehyde CAS No. 1367982-08-8

4-Methoxy-1H-indole-5-carbaldehyde

Cat. No.: B2499662
CAS No.: 1367982-08-8
M. Wt: 175.187
InChI Key: PIXBSSKSRDUTHS-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Core Structures in Modern Organic Synthesis

The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone of modern organic synthesis. rsc.org This fundamental structure is present in a vast array of natural products, pharmaceuticals, and agrochemicals, demonstrating its profound biological importance. The indole ring system is a key structural component in numerous biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin. rsc.org Consequently, the development of novel synthetic methodologies for the construction and functionalization of the indole core remains an active and vital area of chemical research. rsc.org

Unique Architectural and Electronic Features of Substituted Indole Carbaldehydes

Substituted indole carbaldehydes, such as 4-Methoxy-1H-indole-5-carbaldehyde, possess distinct architectural and electronic characteristics that make them valuable synthetic intermediates. The presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing carbaldehyde group on the indole ring creates a unique electronic environment. This substitution pattern can influence the reactivity of the indole ring, directing further functionalization to specific positions. The aldehyde group, in particular, is a versatile functional handle that can participate in a wide range of chemical transformations, allowing for the construction of more complex molecular architectures.

Overview of Current Academic Research Trajectories for this compound

While specific research focused solely on this compound is not extensively documented in publicly available literature, the research trajectories for closely related substituted indole carbaldehydes suggest several potential avenues of investigation. These include its use as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel therapeutic agents. sigmaaldrich.com The unique substitution pattern of this compound makes it a candidate for the synthesis of targeted enzyme inhibitors or receptor modulators. mdpi.com Further research may also explore its potential in materials science, where indole-based compounds have shown promise.

Physicochemical Properties of this compound

PropertyValue
CAS Number 1367982-08-8
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol

This data is sourced from chemical supplier catalogs.

Predicted Spectroscopic Data

Due to the limited availability of published experimental data for this compound, the following spectroscopic data is predicted based on the analysis of similar compounds and general principles of spectroscopy.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehyde, and methoxy protons.

Proton Predicted Chemical Shift (ppm) Multiplicity
Aldehyde CHO9.5 - 10.5Singlet
Indole NH8.0 - 9.0Broad Singlet
Aromatic CH6.5 - 8.0Multiple Signals
Methoxy OCH₃3.8 - 4.0Singlet

Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental data. oregonstate.edumodgraph.co.uk

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Predicted Chemical Shift (ppm)
Aldehyde C=O185 - 195
Aromatic/Indole C100 - 140
Methoxy OCH₃55 - 60

Note: These are estimated ranges and require experimental verification. organicchemistrydata.orgoregonstate.edu

Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch (Indole)3200 - 3500
C=O Stretch (Aldehyde)1680 - 1710
C-O Stretch (Methoxy)1000 - 1300
Aromatic C-H Stretch3000 - 3100

Note: The precise peak positions and intensities can be influenced by the molecular environment. nih.govmiamioh.edu

Predicted Mass Spectrometry (MS) Data

In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z value corresponding to the molecular weight of the compound. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1H-indole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10-7(6-12)2-3-9-8(10)4-5-11-9/h2-6,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXBSSKSRDUTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367982-08-8
Record name 4-methoxy-1H-indole-5-carbaldehyde
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Advanced Synthetic Methodologies for 4 Methoxy 1h Indole 5 Carbaldehyde and Analogues

Post-Synthetic Functionalization and Derivatization of 4-Methoxy-1H-indole-5-carbaldehyde

Once the core this compound structure is obtained, its two primary reactive sites—the carbaldehyde group and the indole (B1671886) nitrogen—can be selectively modified to generate a diverse library of analogues.

The aldehyde functional group is one of the most versatile in organic chemistry, and its presence on the indole ring allows for a multitude of transformations. Indole-5-carboxaldehyde is a known reactant for a variety of chemical preparations. sigmaaldrich.comcymitquimica.comchemicalbook.com

Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds. For example, Claisen-Schmidt condensation with aromatic ketones, such as 4-acetyl-pyridine, can yield indole-chalcones. nih.gov It can also participate in Henry reactions by condensing with nitroalkanes like nitromethane. wikipedia.org These reactions are fundamental in creating larger, more complex molecules with potential biological activity. sigmaaldrich.com

Oxidation and Reduction: The carbaldehyde can be easily oxidized to the corresponding carboxylic acid (4-methoxy-1H-indole-5-carboxylic acid) using standard oxidizing agents. Conversely, it can be reduced to the primary alcohol (4-methoxy-1H-indol-5-yl)methanol using reducing agents like sodium borohydride.

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a straightforward route to N-substituted aminomethylindoles.

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene, providing access to stilbene-like indole derivatives. nih.gov

Formation of Heterocycles: The aldehyde group can serve as a key building block for the synthesis of larger heterocyclic systems fused to or substituted on the indole core. For example, it can be used in the preparation of bibenzimidazole derivatives. sigmaaldrich.com

The N-H proton of the indole ring is acidic and can be removed by a suitable base, allowing for functionalization at the N1 position. This is a common strategy to modify the properties of the indole scaffold or to introduce groups necessary for subsequent synthetic steps.

N-Alkylation: The indole nitrogen can be alkylated using an alkyl halide in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF). researchgate.net For example, N-prenylation of indole-3-carboxaldehydes has been achieved using prenyl bromide and NaH. researchgate.net This allows for the introduction of various alkyl chains, including those containing other functional groups.

N-Arylation: N-arylindoles can be synthesized through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides.

N-Protection: In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions. Common protecting groups include tosyl (Ts), Boc (tert-butyloxycarbonyl), and benzyl (Bn). rsc.org For instance, tosyl protection can be achieved using tosyl chloride and a base. These groups can be removed later in the synthetic sequence under specific conditions. The presence of a tosyl group on the nitrogen has been shown to be compatible with subsequent iodination of the indole ring. rsc.org

Regioselective Modifications and Substituent Effects on Reactivity at Other Positions

The indole nucleus, while inherently electron-rich, can be further activated by methoxy (B1213986) substituents, influencing the regiochemical outcomes of various reactions. chim.it The placement of substituents on the indole ring significantly impacts the reactivity at other positions due to steric and electronic effects.

In the context of 4-methoxy-1H-indole derivatives, the methoxy group at the C4-position exerts a strong directing influence. For instance, in electrophilic substitution reactions, the C3 position is generally the most reactive site in the indole ring. However, the presence of the electron-donating methoxy group at C4 can also activate the C7 position towards electrophilic attack. The interplay between the activating effect of the nitrogen atom and the methoxy group governs the ultimate regioselectivity.

Substituent effects are also evident in more complex transformations. For example, in the Fischer indole synthesis, the presence and position of a methoxy group on the phenylhydrazone precursor can lead to abnormal reaction pathways. nih.gov Specifically, cyclization may occur on the side of the benzene (B151609) ring bearing the methoxy group, a deviation from the expected outcome. nih.gov This highlights the profound influence of substituents on the reaction mechanism.

Furthermore, studies on the hydrodenitrogenation (HDN) of substituted indoles have shown that methyl groups on the heterocyclic ring can weaken the hydrogenation ability. mdpi.com This is attributed to increased steric hindrance, which affects the adsorption of the molecule onto the catalyst surface. mdpi.com While not directly involving this compound, these findings provide valuable insights into how substituents can modulate the reactivity of the indole core.

The regioselectivity of reactions involving indole arynes (indolynes) has also been investigated. nih.govresearchgate.net The position of the aryne within the indole framework dictates the outcome of cycloaddition reactions. For example, 6,7-indolynes exhibit high regioselectivity in Diels-Alder reactions, whereas 4,5- and 5,6-indolynes show little to no selectivity. nih.govresearchgate.net These results underscore the importance of positional isomerism in determining the reactivity of substituted indoles.

A summary of substituent effects on the reactivity of indole derivatives is presented in the table below.

Reaction TypeSubstituentPositionObserved Effect on Reactivity
Electrophilic SubstitutionMethoxyC4Activation of C7 position
Fischer Indole SynthesisMethoxyC2 of PhenylhydrazoneAbnormal cyclization on the substituted side nih.gov
HydrodenitrogenationMethylHeterocyclic RingWeakened hydrogenation ability due to steric hindrance mdpi.com
Diels-Alder CycloadditionAryneC6-C7High regioselectivity nih.govresearchgate.net
Diels-Alder CycloadditionAryneC4-C5, C5-C6Low to no regioselectivity nih.govresearchgate.net

Green Chemistry and Sustainable Synthesis Approaches for this compound

The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives to minimize environmental impact and improve efficiency. This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

Solvent-free and catalyst-free reactions represent a significant advancement in green chemistry. These methods reduce waste, simplify purification processes, and often lead to higher yields. For the synthesis of indole derivatives, several solvent-free approaches have been developed. For instance, the addition of indole to aldehydes can be achieved under solvent-free conditions, providing an eco-friendly route to bis(indolyl)methanes. nih.gov

Catalyst-free methods are also gaining prominence. The Wolff rearrangement, a key reaction in organic synthesis, can be promoted by hexafluoroisopropanol (HFIP) under ambient, catalyst-free conditions to produce carboxylic acid derivatives. While not a direct synthesis of this compound, this demonstrates the potential for catalyst-free approaches in the synthesis of complex organic molecules.

In some cases, simple and environmentally friendly reagents can be employed. For example, the synthesis of certain indole derivatives can be achieved using piperidine and p-TSA as catalysts in a one-pot, three-component reaction. dergipark.org.tr Another approach utilizes triethylamine as a catalyst for the reaction of 1H-indole-3-carbaldehyde with anilines and malononitrile. dergipark.org.tr

The table below summarizes some green chemistry approaches relevant to the synthesis of indole derivatives.

ReactionGreen ApproachConditionsAdvantages
Addition of Indole to AldehydesSolvent-FreeHeatingEco-friendly, simplified workup nih.gov
Wolff RearrangementCatalyst-FreeHFIP, ambient temperatureMild conditions, high yields
Indole Derivative SynthesisOne-pot, three-componentPiperidine, p-TSAEfficiency, atom economy dergipark.org.tr
Indole Derivative SynthesisCatalyticTriethylamineMild conditions dergipark.org.tr

Electro-organic synthesis and flow chemistry are powerful tools for developing sustainable and scalable chemical processes. Electrochemistry utilizes electricity as a "reagent" for oxidation and reduction reactions, avoiding the need for conventional, often hazardous, chemical reagents. uni-mainz.deiipseries.org This approach offers high atom economy and can lead to remarkable selectivity and reactivity. uni-mainz.de The application of electro-organic synthesis to indole chemistry is an active area of research, with the potential to provide greener routes to compounds like this compound. researchgate.net

Flow chemistry, the continuous processing of chemical reactions in a reactor, offers numerous advantages over traditional batch processing. nih.gov These include enhanced mass and heat transfer, improved safety, and better scalability. nih.gov Flow chemistry is particularly well-suited for reactions that are fast, exothermic, or involve hazardous intermediates. nih.gov The precise control over reaction parameters in a flow system can lead to higher yields and purities. nih.gov The development of scalable flow chemistry protocols for the synthesis of this compound and its analogues could significantly improve the efficiency and safety of their production. uliege.bewiley-vch.de

The combination of electrochemistry and flow chemistry presents a particularly promising avenue for sustainable synthesis. nih.gov Electrochemical flow reactors can enable the continuous and efficient production of complex molecules with minimal environmental impact.

Mechanistic Insights into Chemical Transformations Involving 4 Methoxy 1h Indole 5 Carbaldehyde

Elucidation of Reaction Pathways through Isotopic Labeling and Kinetic Studies

There is no available research that employs isotopic labeling or kinetic studies to elucidate the reaction pathways of 4-Methoxy-1H-indole-5-carbaldehyde. Kinetic Isotope Effect (KIE) experiments, which involve replacing an atom with its isotope (e.g., hydrogen with deuterium) to observe changes in reaction rates, are a common method for determining if a specific bond is broken in the rate-determining step of a reaction. wikipedia.orglibretexts.org However, no such studies have been documented for this specific indole (B1671886) derivative.

Influence of the 4-Methoxy and 5-Carbaldehyde Groups on Reaction Selectivity and Rate

While the electronic properties of methoxy (B1213986) and carbaldehyde groups on an indole ring are understood in a general sense, specific studies quantifying their influence on reaction selectivity and rate for this compound are absent from the literature. The electron-donating nature of the 4-methoxy group and the electron-withdrawing and directing nature of the 5-carbaldehyde group would be expected to significantly govern the regioselectivity of electrophilic and nucleophilic substitution reactions. However, without dedicated research and comparative data, a detailed analysis remains speculative.

Investigation of Intermolecular and Intramolecular Interactions Governing Reactivity

No studies were found that specifically investigate the intermolecular and intramolecular interactions for this compound. Research on similar molecules, such as 5-methoxy-1H-indole-2-carboxylic acid, has utilized techniques like X-ray diffraction and Hirshfeld surface analysis to identify crucial interactions like hydrogen bonds (e.g., N-H···O) that dictate the crystal structure. nih.gov Such analyses provide insight into how molecules arrange themselves in the solid state, which can influence reactivity, but equivalent data for this compound is not available.

Computational Analysis of Transition States and Reaction Energetics

Computational studies using methods like Density Functional Theory (DFT) are powerful tools for mapping reaction pathways, calculating the energies of transition states, and understanding reaction energetics. While DFT has been applied to analyze the structure and interactions of other indole derivatives like 1H-indole-3-carbaldehyde, tandfonline.com there are no published computational analyses focused on the transition states and reaction energetics of chemical transformations involving this compound.

Sophisticated Spectroscopic and Crystallographic Elucidation of 4 Methoxy 1h Indole 5 Carbaldehyde Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing one-dimensional and two-dimensional NMR spectra, the chemical environment and connectivity of each atom in 4-Methoxy-1H-indole-5-carbaldehyde can be mapped out.

The ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule. The predicted chemical shifts for this compound are based on the known effects of methoxy (B1213986) and aldehyde substituents on the indole (B1671886) ring. chemicalbook.comnist.gov

¹H NMR Analysis: The proton spectrum is expected to show distinct signals for each proton. The aldehyde proton (-CHO) will appear significantly downfield (around 10.0 ppm) due to the deshielding effect of the carbonyl group. The indole N-H proton typically appears as a broad singlet at a high chemical shift (>11.0 ppm in DMSO-d₆). The methoxy group (-OCH₃) will be a sharp singlet around 4.0 ppm. The protons on the indole ring will have characteristic shifts and coupling patterns. H-6 and H-7 will likely appear as doublets, while H-2 and H-3 will be triplets or doublets of doublets depending on their coupling.

¹³C NMR Analysis: The carbon spectrum will be characterized by the highly deshielded carbonyl carbon of the aldehyde group, predicted to be in the 190-195 ppm region. rsc.org The carbons attached to the methoxy group (C-4) and the nitrogen atom (C-7a and C-2) will also have distinct chemical shifts. The remaining aromatic carbons will appear in the typical 100-140 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (N-H)>11.0 (broad s)-
2~7.4 (t)~125
3~6.8 (t)~103
3a-~128
4-~155
4-OCH₃~4.0 (s)~56
5-~120
5-CHO~10.0 (s)~192
6~7.8 (d)~126
7~7.0 (d)~105
7a-~138

2D NMR experiments are essential to unambiguously assign the predicted signals and confirm the molecular structure.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key correlations are expected between H-6 and H-7 on the benzene (B151609) portion of the indole ring, and between H-2 and H-3 on the pyrrole (B145914) ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): These spectra correlate directly bonded protons and carbons, allowing for the definitive assignment of each protonated carbon signal (C-2, C-3, C-6, C-7, and the methoxy carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the molecular skeleton by identifying long-range (2-3 bond) couplings between protons and carbons. The most informative correlations would be:

The aldehyde proton (CHO) to carbons C-5 and C-6.

The methoxy protons (-OCH₃) to carbon C-4.

Proton H-6 to carbons C-4, C-5, and C-7a.

Proton H-7 to carbons C-5 and C-3a.

Proton H-3 to carbons C-3a, C-4, and C-7a.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space proximity between protons. A key expected correlation would be between the methoxy protons and the H-3 proton, confirming their spatial closeness.

High-Resolution Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis (e.g., ESI-MS, HR-ESI-MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula and to study the fragmentation pathways of the molecule, which helps in structural confirmation.

The molecular formula of this compound is C₁₀H₉NO₂. Its calculated exact mass (monoisotopic mass) is 175.06333 u. In electrospray ionization (ESI) mass spectrometry under positive ion mode, the compound would be detected as the protonated molecule, [M+H]⁺, at an m/z of approximately 176.0711. massbank.jp

The fragmentation pattern provides a structural fingerprint. Based on analyses of similar indole aldehydes, the following fragmentation pathways are expected: nist.govmassbank.jp

Loss of a methyl radical: A fragment corresponding to the loss of the methoxy methyl group (•CH₃) leading to an ion at m/z 160.

Loss of carbon monoxide: A fragment resulting from the loss of CO from the aldehyde group, yielding an ion at m/z 147.

Combined losses: Subsequent or combined losses, such as the loss of both •CH₃ and CO, could also be observed.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR), Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show several key absorption bands that confirm its structure. rsc.org The presence of intermolecular hydrogen bonding, for instance between the N-H group of one molecule and the carbonyl oxygen of another, can cause shifts and broadening of these bands. nih.gov

Table 2: Predicted Characteristic IR Absorption Bands for this compound
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H StretchIndole N-H~3350Medium
C-H StretchAromatic/Vinyl3000-3100Medium
C-H StretchMethoxy/Aldehyde2850-2950Medium
C=O StretchAldehyde~1670Strong
C=C StretchAromatic Ring1580-1620Strong
C-O StretchAryl Ether1200-1250Strong
=C-H BendAromatic Ring750-900Strong

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Property Investigation

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of the molecule.

UV-Vis Spectroscopy: The indole ring system is a known chromophore. The presence of the electron-donating methoxy group at C-4 and the conjugated, electron-withdrawing aldehyde group at C-5 creates a "push-pull" system. This is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. The primary absorption bands are predicted to be above 300 nm, indicating an extended π-conjugated system. This is consistent with observations for similar indole-5-carboxamides. mdpi.com

Fluorescence Spectroscopy: Many indole derivatives are known to be fluorescent. nih.gov The extended conjugation and intramolecular charge transfer character imparted by the methoxy and aldehyde groups suggest that this compound is likely to be fluorescent. Upon excitation at its absorption maximum, it is expected to exhibit an emission spectrum at a longer wavelength (a lower energy), with the exact position and quantum yield being dependent on the solvent environment.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization.

Despite a thorough search of scientific databases, specific single-crystal X-ray diffraction data for this compound could not be located. The compound is identified by its CAS number 1367982-08-8 and molecular formula C10H9NO2. aaronchem.com However, detailed crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates have not been publicly reported.

For context, analysis of a related compound, 1-(2-iodobenzoyl)-6-methoxy-1H-indole-3-carbaldehyde, reveals the kind of detailed structural insights that can be obtained. researchgate.net In this molecule, the bond lengths and angles are within expected ranges, and the study highlights the near co-planarity of the amide moiety and the indole ring. researchgate.net Such information is vital for understanding the molecule's electronic properties and potential for intermolecular interactions.

The table below illustrates the type of data that would be expected from a single-crystal X-ray diffraction study of this compound, based on typical parameters for small organic molecules.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value not available
b (Å)Value not available
c (Å)Value not available
α (°)90
β (°)Value not available
γ (°)90
Volume (ų)Value not available
Z4
Density (calculated) (g/cm³)Value not available
R-factorValue not available

This table is for illustrative purposes only, as specific experimental data for this compound is not available.

Polymorphism Studies and Crystal Engineering of Methoxyindole Carbaldehydes

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Crystal engineering, in turn, focuses on the design and synthesis of crystalline solids with desired properties, often by controlling intermolecular interactions.

Due to the absence of specific crystallographic data for this compound, a direct study of its polymorphism and crystal engineering is not feasible. However, research on analogous indole derivatives provides valuable insights into the types of intermolecular interactions that could influence the crystal packing of methoxyindole carbaldehydes.

A study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) highlights the importance of hydrogen bonding in directing the crystal structure. nih.govsemanticscholar.org In this case, the formation of cyclic dimers through double hydrogen bonds between carboxylic acid groups was observed. nih.govsemanticscholar.org Furthermore, interactions involving the NH groups of the indole rings and adjacent methoxy groups, as well as C-H···O contacts, were found to be significant in the spatial arrangement of the molecules. nih.govsemanticscholar.org

The study of substituted indole oligomers also sheds light on how molecular structure influences solid-state properties. nih.gov While this research focuses on longer chains, it underscores the importance of understanding the interplay between molecular conformation and intermolecular forces in determining the characteristics of indole-based materials. nih.gov

In the context of this compound, one could anticipate that hydrogen bonding involving the indole N-H group and the oxygen atoms of the methoxy and carbonyl groups would play a dominant role in its crystal engineering. The potential for C-H···π and π-π stacking interactions involving the aromatic indole ring would also be a key consideration in the formation of different polymorphic forms.

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Thank you for your detailed request for an article on the computational and theoretical investigations of the chemical compound This compound .

Following your instructions, we have conducted extensive searches of scientific literature and databases to gather the specific information required to populate the comprehensive outline you provided. This outline includes sections on:

Computational and Theoretical Investigations of 4 Methoxy 1h Indole 5 Carbaldehyde

Molecular Dynamics (MD) Simulations

Our search has revealed a significant finding: there is a notable absence of published research specifically detailing these computational and theoretical analyses for 4-Methoxy-1H-indole-5-carbaldehyde .

While we found numerous studies employing these advanced computational methods (DFT, FMO, MEP, NCI, MD) on structurally related compounds—such as other isomers like 5-methoxy-1H-indole-3-carbaldehyde nih.govvwr.combldpharm.com, 5-methoxy-1H-indole-2-carbaldehyde bldpharm.comsigmaaldrich.com, 4-methoxy-1H-indole-6-carbaldehyde bldpharm.com, and other indole (B1671886) derivatives nih.govresearchgate.netmdpi.comnih.gov—we were unable to locate specific data or dedicated studies for the exact molecule of interest.

The principles and methodologies for these analyses are well-documented. For instance, Density Functional Theory (DFT) is a standard method for geometry optimization and stability analysis nih.govmdpi.com, Frontier Molecular Orbitals (FMOs) are crucial for understanding chemical reactivity fiveable.meyoutube.comnih.gov, and Molecular Electrostatic Potential (MEP) maps are used to predict reactive sites. nih.govresearchgate.netorientjchem.org Similarly, methods for studying non-covalent interactions and molecular dynamics are well-established for various molecules. mdpi.comacs.orgrsc.orgrsc.org However, the application of these methods to "this compound" has not been reported in the available literature.

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Synthesis and Characterization of Advanced Chemical Entities Derived from 4 Methoxy 1h Indole 5 Carbaldehyde

Design and Synthesis of Novel Indole-Fused Heterocycles (e.g., Oxadiazoles, Benzimidazoles, Azepinoindoles)

The aldehyde functional group at the C5 position of the 4-methoxy-1H-indole scaffold serves as a versatile anchor for the construction of various fused heterocyclic systems. The reactivity of this aldehyde allows for its participation in a range of cyclization and condensation reactions to yield complex polycyclic structures.

Oxadiazoles: The synthesis of indole-fused 1,2,4-oxadiazoles can be achieved from an indole (B1671886) carbaldehyde precursor. A general approach involves the reaction of the aldehyde with an amidoxime, which can be catalyzed by agents like ceric ammonium (B1175870) nitrate (B79036) (CAN) in a solvent such as polyethylene (B3416737) glycol (PEG). researchgate.net This method provides a direct pathway to link the indole core with the oxadiazole ring.

Benzimidazoles: The carbaldehyde group is a key functional handle for synthesizing indole-fused benzimidazoles. One established method is the Vilsmeier-Haack formylation to produce an indole carbaldehyde, which is then converted into a 10-(1H-benzo[d]imidazole-2-yl) derivative. nih.gov This transformation typically involves the condensation of the aldehyde with an o-phenylenediamine (B120857) derivative, leading to the formation of the benzimidazole (B57391) ring fused or linked to the indole system.

Azepinoindoles: The construction of the seven-membered azepinoindole ring system from an indole carbaldehyde can be accomplished through innovative cascade reactions. For instance, a catalyst-free, redox-neutral cascade [6 + 1] cyclization has been reported for the synthesis of azepino[4,3,2-cd]indoles. rsc.org This reaction utilizes 4-dialkylamino-indole-3-carbaldehydes and various bisnucleophiles in ethanol, demonstrating a green and modular approach to these complex structures. rsc.org

Table 1: Synthetic Strategies for Indole-Fused Heterocycles

Heterocycle Starting Indole Moiety Key Reaction Type Example Reagents/Conditions
Oxadiazole Indole-carbaldehyde Cyclization with Amidoxime Ceric Ammonium Nitrate (CAN), Polyethylene Glycol (PEG) researchgate.net
Benzimidazole Indole-carbaldehyde Condensation o-Phenylenediamine derivatives nih.gov
Azepinoindole Indole-carbaldehyde Cascade [6+1] Cyclization Bisnucleophiles, Ethanol rsc.org

Development of Indole-Carbaldehyde Molecular Hybrids and Conjugates

The concept of molecular hybridization involves combining the pharmacophoric features of the indole-carbaldehyde scaffold with other molecular entities to create new chemical agents with potentially enhanced or novel properties. The aldehyde group is pivotal for such modifications.

Multicomponent reactions (MCRs) are a highly efficient strategy for generating molecular diversity from simple precursors. rug.nl The Ugi four-component reaction, for example, can be employed to synthesize complex indole-fused polyheterocycles. rug.nl By reacting an indole derivative (such as an indole-2-carboxylic acid), an amine, a ketone or aldehyde, and an isocyanide, highly diverse and complex scaffolds like indolo[3,2-c]quinolinones can be assembled in a tandem, two-step process involving an initial Ugi reaction followed by a Pd-catalyzed cyclization. rug.nl This highlights how the core indole structure can be elaborated into intricate molecular hybrids.

Furthermore, the indole scaffold can be conjugated to other molecules to target specific biological macromolecules. For example, indole-seco-CBI (1-chloromethyl-5-hydroxy-1,2-dihydro-3H-benz[e]indole) units have been attached to pyrrole-imidazole polyamides. acs.org These conjugates are designed for specific alkylation of DNA sequences, demonstrating a sophisticated application of indole-based molecular design. acs.org

Table 2: Strategies for Indole-Carbaldehyde Hybrids and Conjugates

Strategy Description Example Reaction Resulting Scaffold
Multicomponent Reaction A one-pot reaction combining three or more starting materials to form a complex product. Ugi 4-Component Reaction followed by Pd-catalyzed cyclization. rug.nl Indolo[3,2-c]quinolinones rug.nl
Molecular Conjugation Covalent attachment of the indole moiety to another functional molecule (e.g., a DNA-binding agent). Synthesis of polyamide-indole-seco-CBI conjugates. acs.org Sequence-specific DNA alkylating agents acs.org

Structure-Activity Relationship (SAR) Studies in Related Methoxyindole Derivatives to Guide Further Chemical Design

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For methoxyindole derivatives, SAR studies have provided valuable insights into how structural modifications influence their potency and selectivity, thereby guiding future chemical design.

In the development of novel inhibitors for the antiapoptotic protein Myeloid cell leukemia-1 (Mcl-1), a series of N-substituted indole derivatives were synthesized and evaluated. nih.gov The initial lead compound featured an N-substituted indole scaffold. Subsequent molecular modeling and SAR studies focused on modifying several key moieties: the indole core, a hydrophobic tail, and an acidic chain. nih.gov The research found that specific substitutions on the indole ring and alterations to the length and composition of the side chains significantly impacted the binding affinity (Ki) for Mcl-1. nih.gov For instance, the most potent compound developed from these studies exhibited a Ki value of 110 nM. nih.gov

Table 3: SAR Findings in Methoxyindole Derivatives as Mcl-1 Inhibitors

Compound Modification from Lead Key Structural Moiety Modified Binding Affinity (Ki)
Lead Compound (LSL-A6) N/A N-substituted indole with methoxyphenoxypropyl tail ~1 µM (estimated) nih.gov
Compound 24d Optimized hydrophobic tail and acidic chain Hydrophobic tail and acidic chain 110 nM nih.gov

This table is illustrative of the types of data generated in SAR studies as described in the cited literature. nih.gov

Role of 4 Methoxy 1h Indole 5 Carbaldehyde in Broader Synthetic Organic Chemistry

Application as a Key Intermediate in Complex Multi-Step Organic Syntheses

There are no specific examples in the current scientific literature that describe the application of 4-Methoxy-1H-indole-5-carbaldehyde as a key intermediate in complex multi-step organic syntheses. While the indole (B1671886) scaffold is central to the synthesis of numerous complex molecules and pharmaceuticals, the specific utility of this isomer has not been reported. rsc.org

Participation in Multicomponent Reactions (MCRs) for the Construction of Molecular Diversity

A review of existing research reveals no instances of This compound being utilized in multicomponent reactions (MCRs). MCRs are powerful tools for creating molecular diversity, and other indole derivatives, including various substituted indole-2-carboxylic acids and indole-3-carbaldehydes, are frequently employed in these one-pot reactions to build complex heterocyclic systems. mdpi.comuni.lu However, the participation of the this compound isomer in such reactions has not been documented.

Strategic Building Block in the Total Synthesis of Natural Product Analogues

There is no available data or published research demonstrating the use of This compound as a strategic building block in the total synthesis of natural product analogues. The synthesis of natural products and their analogues often relies on versatile and well-characterised building blocks. mdpi.com While many indole alkaloids and their synthetic analogues are known, the role of this specific precursor in their construction is not reported in the literature. rsc.org

Due to the absence of specific research findings for This compound in the specified contexts, no data tables can be generated.

Future Research Directions and Emerging Perspectives in 4 Methoxy 1h Indole 5 Carbaldehyde Studies

Advancements in Automated Synthesis and High-Throughput Experimentation for Indole (B1671886) Derivatives

The synthesis of indole derivatives, including 4-Methoxy-1H-indole-5-carbaldehyde, is often a multi-step process requiring significant optimization. Future research will increasingly leverage automated synthesis platforms and high-throughput experimentation (HTE) to accelerate this process. sigmaaldrich.combeilstein-journals.orgnih.gov These technologies enable the rapid screening of a vast array of reaction conditions, catalysts, and substrates, dramatically reducing the time and resources required for methods development. beilstein-journals.org

One promising technology is the use of acoustic droplet ejection (ADE) for nanomole-scale reactions. nih.gov This allows for an unprecedented number of experiments to be conducted in parallel, generating large datasets that can reveal structure-reactivity relationships that would be impractical to explore through traditional methods. nih.gov For the synthesis of this compound and its derivatives, automated platforms can be employed to rapidly optimize crucial steps such as the Fischer indole synthesis or subsequent functionalization reactions. nih.gov

Table 1: Comparison of Traditional vs. Automated Synthesis Approaches for Indole Derivatives

FeatureTraditional SynthesisAutomated Synthesis & HTE
Scale Milligram to gramNanomole to micromole
Throughput Low (one reaction at a time)High (hundreds to thousands of reactions in parallel)
Data Generation LimitedMassive datasets
Optimization Time Weeks to monthsDays to weeks
Resource Consumption High (solvents, reagents)Low

The data generated from HTE campaigns will be invaluable for building robust predictive models for the synthesis of complex indoles.

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The large datasets generated by HTE are ideally suited for the application of machine learning (ML) and artificial intelligence (AI). beilstein-journals.org These computational tools are set to revolutionize how chemists approach the synthesis and functionalization of molecules like this compound. beilstein-journals.orgprinceton.edufrancis-press.commdpi.com

ML algorithms, such as random forests and neural networks, can be trained on reaction data to predict the outcomes of unseen reactions with high accuracy. princeton.edufrancis-press.com For instance, an ML model could predict the optimal catalyst, solvent, and temperature for a specific cross-coupling reaction on the this compound core. princeton.edu This predictive power can significantly reduce the number of experiments needed, guiding chemists toward the most promising reaction conditions from the outset. beilstein-journals.orgprinceton.edu

Furthermore, AI can be employed for retrosynthetic analysis, proposing novel and efficient synthetic routes to complex target molecules derived from this compound. synthiaonline.com By learning from the vast repository of known chemical reactions, AI can identify non-intuitive disconnections and suggest innovative synthetic strategies.

Table 2: Applications of AI/ML in the Study of this compound

ApplicationDescriptionPotential Impact
Reaction Outcome Prediction Predicts the yield and selectivity of a reaction based on starting materials and conditions.Reduces experimental effort and accelerates optimization.
Reaction Condition Recommendation Suggests optimal catalysts, reagents, and solvents for a desired transformation.Improves reaction efficiency and sustainability.
Retrosynthetic Planning Proposes novel synthetic routes to target molecules.Facilitates the discovery of new chemical entities.
De Novo Design Generates new molecular structures with desired properties based on the indole scaffold.Accelerates the discovery of novel functional molecules.

Exploration of Unconventional Reactivity Modalities and Activation Strategies

While classical methods for indole functionalization are well-established, future research will focus on exploring unconventional reactivity to access novel chemical space. For this compound, this includes the development of site-selective C-H activation strategies. francis-press.com The methoxy (B1213986) group at the C4-position and the carbaldehyde at the C5-position electronically influence the indole core, and understanding and exploiting this influence will be key to developing novel transformations. chim.it

Emerging areas of interest include:

Photoredox Catalysis: Utilizing visible light to initiate novel bond-forming reactions under mild conditions.

Electrosynthesis: Employing electricity to drive redox reactions, offering a green and sustainable alternative to traditional reagents.

Biocatalysis: Using enzymes to perform highly selective and stereospecific transformations on the indole scaffold.

These unconventional activation modes can lead to the formation of previously inaccessible derivatives of this compound, opening up new avenues for drug discovery and materials science. For example, late-stage C-H functionalization could be used to rapidly diversify a library of compounds built from the this compound core.

Design of Novel Functional Materials and Molecular Probes Utilizing the this compound Motif

The unique electronic properties of the indole nucleus make it an attractive scaffold for the development of functional organic materials. researchgate.net The this compound motif, with its electron-donating methoxy group and electron-withdrawing (and synthetically versatile) carbaldehyde group, is a promising starting point for the design of new materials.

Future research in this area will likely focus on:

Organic Light-Emitting Diodes (OLEDs): Indole and carbazole derivatives are known for their charge-transporting properties and are used in OLEDs. researchgate.netmdpi.com The this compound core could be incorporated into novel emitters or host materials for next-generation displays and lighting. sigmaaldrich.com

Molecular Probes: The indole scaffold is inherently fluorescent, and its photophysical properties can be tuned by substitution. nih.gov Derivatives of this compound could be developed as fluorescent probes for sensing biologically relevant analytes or for cellular imaging. smolecule.comunifi.it The carbaldehyde group provides a convenient handle for conjugation to other molecules or biomolecules.

Organic Semiconductors: The π-conjugated system of the indole ring suggests potential applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The synthesis of extended π-conjugated systems derived from this compound will be a key area of exploration for the development of these advanced materials.

Q & A

Q. What are the optimal synthetic routes for 4-Methoxy-1H-indole-5-carbaldehyde, and how can reaction yields be maximized?

Methodological Answer: The synthesis of this compound typically involves functionalization of the indole core. Key strategies include:

  • Condensation Reactions : The aldehyde group at position 5 can be introduced via Vilsmeier-Haack formylation, where indole derivatives react with POCl₃ and DMF under controlled conditions.
  • Protection-Deprotection Strategies : Methoxy groups are often introduced using methylating agents (e.g., MeI) in the presence of a base, followed by selective deprotection of sensitive functional groups .
  • Purification : Silica gel chromatography is widely used for isolating the product, with elution gradients optimized to separate polar byproducts. Yields can be improved by maintaining anhydrous conditions and using catalysts like BF₃·Et₂O to enhance regioselectivity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm the presence of the methoxy group (δ ~3.8 ppm for –OCH₃) and aldehyde proton (δ ~9.8–10.2 ppm). Aromatic protons in the indole ring typically appear between δ 6.5–8.0 ppm .
    • IR Spectroscopy : Detect characteristic stretches for C=O (~1680 cm⁻¹) and C–O–C (~1250 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity >95%.
  • Elemental Analysis : Validate empirical formula (C₁₀H₉NO₂) with ≤0.3% deviation .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity and regioselectivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The aldehyde group is highly electrophilic, making it prone to nucleophilic attacks (e.g., in reductive aminations) .
  • Molecular Dynamics Simulations : Model solvent effects to optimize reaction conditions (e.g., polar aprotic solvents like DMF enhance aldehyde reactivity) .
  • Crystallographic Software (SHELXL) : Resolve electronic density maps to confirm molecular geometry and intermolecular interactions in crystal structures .

Q. What experimental approaches resolve contradictions in spectral data for derivatives of this compound?

Methodological Answer:

  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 4-Methoxy-1H-indole-3-carbaldehyde ).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry by determining the crystal structure of derivatives (e.g., tert-butyl esters or bis-indolylalkanes ).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions to rule out isomeric byproducts .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

Methodological Answer:

  • Enzyme Inhibition Assays : Test derivatives against targets like kinases or oxidoreductases using fluorescence-based kinetic measurements. IC₅₀ values are determined via dose-response curves .
  • Antioxidant Studies : Employ DPPH radical scavenging assays to quantify activity, comparing results with control antioxidants like ascorbic acid .
  • Cellular Toxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity before in vivo studies .

Key Considerations for Experimental Design

  • Contradiction Management : Replicate reactions under varying conditions (temperature, solvent) to identify reproducibility issues .
  • Scale-Up Challenges : Pilot small-scale reactions (0.1–0.3 mmol) before scaling to 10 mmol, monitoring for exothermicity or side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.